9-Ethynyl-9-fluorenol

Übersicht

Beschreibung

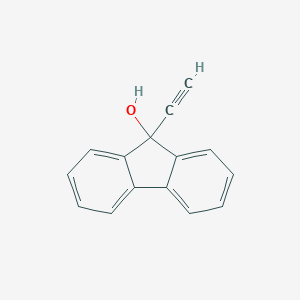

9-Ethynyl-9-fluorenol (C₁₅H₁₀O, molecular weight 206.24) is a fluorene derivative featuring an ethynyl group (–C≡CH) and a hydroxyl group (–OH) at the 9-position of the fluorene backbone. It is synthesized via Grignard reactions, such as the addition of ethynylmagnesium chloride to 9-fluorenone, yielding ~75% efficiency . Key properties include a melting point of 109–110°C , high fluorescence quantum yields (0.53–0.60) , and applications in fluorescent tagging, nucleoside metabolism studies, and antiviral research . Its extended π-conjugation system, enhanced by the ethynyl group, contributes to its unique photophysical properties, including a photoluminescence peak at 431 nm and a band gap of 2.20 eV when polymerized .

Vorbereitungsmethoden

Conventional Synthetic Challenges and Historical Context

Early synthetic routes to 9-ethynyl-9-fluorenol relied heavily on organometallic reagents such as sodium acetylide, lithium acetylide, or ethynylmagnesium bromide . These methods necessitated strict inert atmospheric conditions due to the high reactivity of acetylide anions with moisture and oxygen. For example, lithiation of fluorene derivatives followed by quenching with acetylene gas was a common approach, but it suffered from low yields (40–60%) and operational hazards . Additionally, purification challenges arose due to side reactions and moisture sensitivity, limiting scalability for industrial applications.

Modern Phase-Transfer Catalyzed Synthesis

A breakthrough method, developed by Lu et al., utilizes a phase-transfer catalysis (PTC) system to streamline the synthesis under mild conditions . This approach eliminates the need for inert atmospheres and hazardous reagents, offering a safer and more scalable pathway.

Reaction Mechanism and Conditions

The synthesis begins with halogenated fluorene derivatives (e.g., 2-bromo-9H-fluorene) subjected to a dehydrohalogenation reaction. Key components include:

-

Base : 50% aqueous sodium hydroxide.

-

Catalyst : Cetyltrimethylammonium bromide (CEBA) as a phase-transfer agent.

-

Solvent : Dimethyl sulfoxide (DMSO), critical for stabilizing reactive intermediates.

The mechanism proceeds via elimination of hydrogen bromide (HBr) to generate a fluorenyl anion, which subsequently reacts to form the ethynyl group. DMSO’s high polarity facilitates anion stabilization and enhances reaction efficiency .

Optimized Procedure and Yields

The general protocol involves:

-

Dissolving the fluorene derivative (e.g., 1a–1g) in DMSO.

-

Adding 50% NaOH and CEBA under vigorous stirring.

-

Maintaining the reaction at 30–40°C for 12 hours.

Yields vary based on substituents (Table 1). For unsubstituted this compound (2a), a 79% yield is achieved, while electron-withdrawing groups (e.g., nitro) reduce yields to 49–51% due to steric and electronic effects .

Table 1: Yields of this compound Derivatives

| Starting Material | Substituents (X, Y) | Yield (%) |

|---|---|---|

| 1a | H, H | 79 |

| 1b | H, Br | 61 |

| 1c | Br, Br | 67 |

| 1d | H, I | 56 |

| 1e | I, I | 82 |

| 1f | H, NO₂ | 49 |

| 1g | Br, NO₂ | 51 |

Critical Role of Solvent and Catalyst

The choice of solvent profoundly impacts reaction success. DMSO outperforms alternatives like DMF or THF due to its ability to solubilize both organic and aqueous phases, stabilize anions, and facilitate phase transfer . Substituting DMSO with THF results in no product formation, highlighting its indispensability. CEBA further enhances interfacial interactions, ensuring efficient proton abstraction and anion transfer.

Comparative Analysis with Alternative Methods

Avoidance of Organometallic Reagents

Traditional routes requiring sodium acetylide or Grignard reagents are prone to side reactions (e.g., alkyne polymerization) and demand stringent moisture-free conditions . The PTC method circumvents these issues, enabling reactions at ambient atmospheric conditions without specialized equipment.

Scalability and Industrial Feasibility

The PTC method’s simplicity and moderate yields (49–82%) make it suitable for large-scale production. In contrast, earlier methods faced bottlenecks in reagent handling and purification, particularly for nitro-substituted derivatives .

Applications and Derivative Synthesis

This compound serves as a versatile building block for fluorescent materials. Subsequent reactions with aryl halides or carbonyl compounds yield spiro-conjugated systems (e.g., compounds 3–9 in Scheme 2 of the source material) . These derivatives exhibit tunable emission properties, with maxima ranging from 400 nm to 550 nm depending on substituents and molecular packing .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

9-Ethynyl-9-fluorenol serves as a crucial building block in the synthesis of complex organic molecules and polymers. Its reactivity is leveraged in various synthetic methodologies, making it valuable for developing new compounds with tailored properties.

Reactions and Derivatives

The compound can undergo several reactions, including:

- Oxidation : Producing 9-Ethynyl-9-fluorenone using agents like potassium permanganate.

- Reduction : Forming 9-Ethynyl-9-fluorenylmethanol with lithium aluminum hydride.

- Substitution Reactions : The hydroxyl group can be replaced by other functional groups via nucleophilic substitution reactions.

These reactions facilitate the creation of diverse derivatives that can be used in further applications.

Biological Applications

Potential Pharmacophore

Research indicates that this compound may act as a pharmacophore in drug design. Its ability to interact with specific enzymes or receptors positions it as a candidate for developing therapeutic agents. Studies have shown promising results in targeting cancer cell lines, with cytotoxic effects observed against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cells.

Case Study: Anticancer Activity

A study evaluated the cytotoxicity of this compound against various cancer cell lines, revealing an IC50 value of 22.60 µM for A-549 cells and 43.90 µM for MCF-7 cells. In comparison, the standard chemotherapeutic agent 5-fluorouracil displayed IC50 values of 10.28 µM and 337.48 µM for the respective cell lines. This suggests that this compound possesses significant anticancer properties worthy of further exploration.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A-549 | 22.60 |

| MCF-7 | 43.90 | |

| 5-Fluorouracil (Control) | A-549 | 10.28 |

| MCF-7 | 337.48 |

Material Science Applications

Organic Electronics

Due to its photophysical properties, this compound is explored in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The conjugated polymer derived from this compound exhibits interesting optical characteristics, including a UV-Vis absorption spectrum extending up to approximately 600 nm.

Sensing Applications

Derivatives of this compound have shown potential in supramolecular chemistry, particularly in forming inclusion complexes with guest molecules. The color changes observed upon complexation make these derivatives suitable candidates for sensing applications.

Wirkmechanismus

The mechanism of action of 9-Ethynyl-9-fluorenol is primarily based on its ability to interact with various molecular targets through its ethynyl and hydroxyl groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes. The compound’s lipophilicity allows it to penetrate cell membranes easily, facilitating its access to intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

Key Observations :

- The ethynyl group in this compound reduces its melting point compared to Fluoren-9-ol, likely due to decreased symmetry and weaker crystal packing .

- 9-Phenyl-9-fluorenol, with a bulkier phenyl group, has higher molecular weight but lacks fluorescence data in the evidence .

Spectroscopic and Photophysical Properties

Key Observations :

- This compound exhibits superior quantum yields compared to 9-aryl-xanthenols, making it more suitable for high-sensitivity fluorescence applications .

- Its polymerized form, poly(this compound), shows a broad UV-vis absorption edge at 600 nm, indicating extended conjugation .

Thermodynamic and Stability Data

Key Observations :

- Fluoren-9-ol has a higher enthalpy of sublimation than 9-fluorenone, reflecting stronger intermolecular hydrogen bonding .

- This compound’s stability in synthesis (92% yield in click reactions ) highlights its utility in modular chemistry.

Biologische Aktivität

9-Ethynyl-9-fluorenol, an organic compound with the molecular formula C15H10O, is a derivative of fluorene characterized by the presence of an ethynyl group and a hydroxyl group. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and applications.

The compound features a fluorene backbone with a hydroxyl (-OH) and an ethynyl (-C≡CH) group attached to the ninth carbon. Its molecular weight is 206.24 g/mol. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are commonly employed to analyze its structure and properties .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups. The ethynyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. This facilitates interactions with enzymes, receptors, and other proteins, potentially modulating cellular processes.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity. A study highlighted its potential as a pharmacophore in drug design targeting specific enzymes or receptors involved in cancer progression. The compound was evaluated against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines, showing promising cytotoxic effects compared to standard chemotherapeutic agents such as 5-fluorouracil (5-FU) .

Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A-549 | 22.60 |

| MCF-7 | 43.90 | |

| 5-Fluorouracil (Control) | A-549 | 10.28 |

| MCF-7 | 337.48 |

IC50 values represent the concentration required to inhibit cell viability by 50% .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. It has been shown to possess significant antibacterial and antifungal properties against various strains of multidrug-resistant microorganisms. The minimum inhibitory concentration (MIC) values were determined, indicating its potential use as an antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Gram-positive bacteria | >256 |

| Gram-negative bacteria | >256 |

| Fungi | >256 |

MIC values indicate the lowest concentration that inhibits microbial growth .

Case Studies

Several case studies have highlighted the biological relevance of fluorenes and their derivatives, including this compound:

- Antitumor Activity : A series of fluorenes were synthesized and evaluated for their cytotoxic effects on cancer cell lines, demonstrating that compounds with structural similarities to this compound exhibited significant antitumor activity through inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in DNA synthesis .

- Molecular Docking Studies : Molecular docking studies have been conducted to elucidate the binding interactions between synthesized fluorenes and DHFR. These studies suggest that modifications in the fluorenes' structure can enhance their binding affinity and biological activity .

Q & A

Basic Research Questions

Q. What are the standard methods for confirming the identity and purity of 9-Ethynyl-9-fluorenol in synthetic chemistry?

- Methodology :

- Spectroscopic Analysis : Use -NMR and -NMR to confirm the ethynyl (-C≡CH) and hydroxyl (-OH) groups. IR spectroscopy can validate O-H stretching (~3200–3600 cm) and C≡C vibrations (~2100 cm). High-resolution mass spectrometry (HRMS) confirms the molecular formula (CHO; MW 206.24) .

- Chromatography : HPLC or GC with UV/fluorescence detection ensures purity (>98% as per commercial standards) .

- X-ray Crystallography : Single-crystal diffraction resolves molecular geometry and hydrogen-bonding patterns .

Q. How can researchers synthesize this compound, and what purification strategies are recommended?

- Methodology :

- Synthesis : React 9-fluorenone with ethynylating agents (e.g., ethynylmagnesium bromide) under Grignard conditions. Alternatively, Sonogashira coupling between 9-bromofluorenol and terminal alkynes may be employed .

- Purification : Recrystallization from ethanol or acetone removes unreacted precursors. Column chromatography (silica gel, hexane/ethyl acetate) isolates the product .

Q. What thermodynamic properties of this compound are critical for stability studies?

- Methodology :

- Enthalpy of Sublimation : Use Knudsen effusion or static vapor pressure measurements (as done for 9-fluorenol: Δ = 108.3 ± 0.5 kJ·mol) .

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under inert atmospheres. Differential Scanning Calorimetry (DSC) identifies phase transitions .

Advanced Research Questions

Q. How do crystal packing effects influence the electronic charge density distribution in this compound?

- Methodology :

- Multipolar Modeling : Refine low-temperature (100 K) X-ray diffraction data using the Hansen-Coppens formalism to map charge density. Compare with DFT calculations (B3LYP/6-311G**) to assess intermolecular interactions .

- Electrostatic Potential (ESP) Analysis : Identify regions of electron density depletion (e.g., ethynyl group) for reactivity predictions .

Q. What experimental and computational approaches resolve contradictions in hydrogen-bonding networks observed in this compound crystals?

- Methodology :

- Variable-Temperature Crystallography : Track OH···O hydrogen bond dynamics (e.g., bond lengths 1.7–2.0 Å) across thermal gradients .

- Quantum Topology (QTAIM) : Analyze bond critical points (BCPs) to distinguish strong vs. weak interactions. Pair with Hirshfeld surface analysis for lattice energy contributions .

Q. How can the ethynyl group in this compound be leveraged for designing functional materials?

- Methodology :

- Click Chemistry : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to graft the molecule onto polymers or surfaces. Monitor reactivity via -NMR peak shifts .

- Electrophilic Functionalization : React with iodonium salts (e.g., PhI(OAc)) to generate ethynyl radicals for cross-coupling reactions. Track kinetics via UV-vis spectroscopy .

Eigenschaften

IUPAC Name |

9-ethynylfluoren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c1-2-15(16)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h1,3-10,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZVVJGCZZAWBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(C2=CC=CC=C2C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333823 | |

| Record name | 9-Ethynyl-9-fluorenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13461-74-0 | |

| Record name | 9-Ethynyl-9-fluorenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.